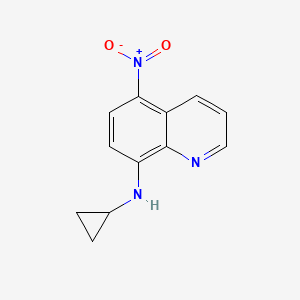

N-Cyclopropyl-5-nitroquinolin-8-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-5-nitroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)11-6-5-10(14-8-3-4-8)12-9(11)2-1-7-13-12/h1-2,5-8,14H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTXHPCFLJEPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652747 | |

| Record name | N-Cyclopropyl-5-nitroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099929-70-0 | |

| Record name | N-Cyclopropyl-5-nitroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine

Abstract

N-Cyclopropyl-5-nitroquinolin-8-amine is a quinoline derivative with potential applications in medicinal chemistry and materials science, owing to the presence of the pharmacologically relevant 8-aminoquinoline scaffold, a nitro group, and a cyclopropyl moiety. This guide provides a comprehensive overview of two plausible and robust synthetic pathways for this target molecule. The primary route detailed is a linear synthesis commencing with the protection and subsequent regioselective nitration of 8-aminoquinoline, followed by deprotection and N-cyclopropylation. An alternative, convergent approach utilizing a modern palladium-catalyzed Buchwald-Hartwig amination is also presented. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the strategic choices in each synthetic route.

Introduction and Strategic Overview

The 8-aminoquinoline core is a privileged scaffold in drug discovery, most notably as the basis for antimalarial drugs like primaquine and tafenoquine[1][2]. The introduction of a nitro group at the C5 position can significantly modulate the electronic properties and biological activity of the quinoline ring system. Furthermore, the N-cyclopropyl group is a common motif in medicinal chemistry, often introduced to improve metabolic stability, potency, and membrane permeability. The synthesis of this compound, therefore, represents a confluence of these important structural features.

This guide will delineate two primary synthetic strategies:

-

Pathway A: Linear Synthesis via Directed Nitration. This is a classical, step-wise approach that offers precise control over the introduction of each functional group. It leverages the directing effect of an amide group to ensure the regioselective nitration of the quinoline core at the C5 position, a critical step that can otherwise be challenging.

-

Pathway B: Convergent Synthesis via Buchwald-Hartwig Amination. This modern approach utilizes a powerful palladium-catalyzed cross-coupling reaction to form the crucial C-N bond in a single, efficient step. This pathway is often favored for its high functional group tolerance and typically good yields.

The choice between these pathways may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Pathway A: Linear Synthesis via Directed Nitration

This pathway is proposed as a four-step sequence starting from the commercially available 8-aminoquinoline. The key challenge in this route is the regioselective introduction of the nitro group at the C5 position, as direct nitration of 8-aminoquinoline can lead to a mixture of products. To overcome this, the 8-amino group is first protected as an amide, which then acts as a directing group to ensure nitration occurs selectively at the desired position[3][4][5][6].

Overall Synthetic Scheme (Pathway A)

Caption: Linear synthesis of this compound.

Step-by-Step Experimental Protocols

Step 1: Protection of 8-Aminoquinoline

-

Reaction: N-acylation of 8-aminoquinoline with pivaloyl chloride.

-

Rationale: The pivaloyl group is a bulky and robust protecting group that effectively directs the subsequent nitration to the C5 position. Its steric hindrance can also prevent potential side reactions at the C7 position.

-

Protocol:

-

Dissolve 8-aminoquinoline (1.0 eq) in anhydrous pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(quinolin-8-yl)pivalamide.

-

Step 2: Regioselective Nitration

-

Reaction: Iron(III) nitrate-mediated C5-H nitration.

-

Rationale: This method provides excellent regioselectivity for the C5 position due to a chelation-assisted mechanism where the amide and the quinoline nitrogen coordinate to the iron center, bringing the nitrating agent into proximity with the C5-H bond[3][6]. Fe(NO₃)₃·9H₂O serves as both the promoter and the nitro source, offering an economical and less hazardous alternative to traditional mixed-acid nitration[4].

-

-

Combine N-(quinolin-8-yl)pivalamide (1.0 eq) and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2.0 eq) in a suitable solvent such as dichloroethane.

-

Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

-

Wash the mixture with water and saturated aqueous sodium bicarbonate to remove excess iron salts and acid.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to afford N-(5-nitroquinolin-8-yl)pivalamide.

-

Step 3: Deprotection of the Amide

-

Reaction: Acid-catalyzed hydrolysis of the pivaloyl group.

-

Rationale: The pivaloyl amide is stable to many conditions but can be effectively cleaved under strong acidic conditions to regenerate the free amine.

-

Protocol:

-

Suspend N-(5-nitroquinolin-8-yl)pivalamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the solution to room temperature and carefully neutralize with a base such as sodium hydroxide or sodium carbonate until the pH is ~8-9, which will precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 8-amino-5-nitroquinoline.

-

Step 4: N-Cyclopropylation

-

Reaction: Two-step sequence of 1-ethoxycyclopropylation followed by reductive de-ethoxylation.

-

Rationale: Direct N-cyclopropylation using cyclopropyl halides is difficult due to the low reactivity of these halides in nucleophilic substitution. This indirect method utilizes the more reactive 1-bromo-1-ethoxycyclopropane to form an intermediate that is readily reduced to the desired N-cyclopropyl amine[7].

-

Protocol: [7]

-

Part A: 1-Ethoxycyclopropylation

-

Dissolve 8-amino-5-nitroquinoline (1.0 eq) and triethylamine (2.0 eq) in a non-polar solvent like dichloromethane.

-

Add 1-bromo-1-ethoxycyclopropane (1.5 eq) and heat the mixture to reflux for 24-48 hours.

-

Monitor the formation of the N-(1-ethoxycyclopropyl)-5-nitroquinolin-8-amine intermediate by TLC.

-

After completion, cool the reaction, wash with water, dry the organic layer, and concentrate. The crude intermediate can often be used directly in the next step.

-

-

Part B: Reductive De-ethoxylation

-

In a separate flask, prepare a reducing mixture by stirring sodium borohydride (NaBH₄, 2.0 eq) and boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq) in anhydrous THF at 0 °C for 30 minutes.

-

Dissolve the crude intermediate from Part A in anhydrous THF and add it to the pre-formed reducing mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 1-4 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography.

-

-

Pathway B: Convergent Synthesis via Buchwald-Hartwig Amination

This modern synthetic route offers a more convergent and potentially more efficient synthesis by forming the target molecule from two key fragments in a single cross-coupling step. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that is highly effective for the formation of C-N bonds between aryl halides and amines[8][9][10].

Overall Synthetic Scheme (Pathway B)

Caption: Convergent synthesis via Buchwald-Hartwig amination.

Rationale and Protocol

-

Reaction: Palladium-catalyzed cross-coupling of 8-chloro-5-nitroquinoline with cyclopropylamine.

-

Rationale: This reaction is a powerful tool for constructing aryl amines from aryl halides. The use of bulky, electron-rich phosphine ligands (such as XPhos) is crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond[11]. This method is often tolerant of various functional groups, including the nitro group present on the quinoline ring[12]. 8-Chloro-5-nitroquinoline is a commercially available starting material.

-

Protocol:

-

To an oven-dried reaction vessel, add 8-chloro-5-nitroquinoline (1.0 eq), a palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), ~2 mol%), and a suitable phosphine ligand like XPhos (4-6 mol%).

-

Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene as the solvent, followed by cyclopropylamine (1.2-1.5 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Data Summary and Characterization

As this guide outlines proposed synthetic routes, experimental yield and characterization data are predictive. The following table summarizes the key reagents for the primary pathway.

| Step | Starting Material | Key Reagents | Product | Expected Yield Range |

| A1 | 8-Aminoquinoline | Pivaloyl chloride, Pyridine | N-(Quinolin-8-yl)pivalamide | 85-95% |

| A2 | N-(Quinolin-8-yl)pivalamide | Fe(NO₃)₃·9H₂O | N-(5-Nitroquinolin-8-yl)pivalamide | 60-75%[3] |

| A3 | N-(5-Nitroquinolin-8-yl)pivalamide | aq. HCl | 8-Amino-5-nitroquinoline | 80-90% |

| A4 | 8-Amino-5-nitroquinoline | 1-bromo-1-ethoxycyclopropane, NaBH₄, BF₃·OEt₂ | This compound | 40-60% (over 2 steps) |

| B | 8-Chloro-5-nitroquinoline | Cyclopropylamine, Pd₂(dba)₃, XPhos, NaOtBu | This compound | 60-85% |

Characterization of this compound:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, with the nitro group causing a downfield shift of adjacent protons. Signals for the cyclopropyl group should appear in the aliphatic region (typically 0.5-1.0 ppm for the CH₂ groups and a multiplet for the CH group). A signal for the N-H proton will also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbons of the 5-nitroquinoline core and the three carbons of the cyclopropyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₂H₁₁N₃O₂) by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, aromatic C-H stretches, and strong asymmetric and symmetric stretches for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

Conclusion

This technical guide has detailed two robust and scientifically grounded synthetic pathways for this compound. Pathway A, a linear synthesis, offers excellent control over regiochemistry through the use of a directing group, making it a reliable, albeit longer, route. Pathway B, a convergent synthesis using Buchwald-Hartwig amination, represents a more modern and potentially more efficient approach, reflective of contemporary practices in medicinal chemistry. The selection of the optimal route will be guided by project-specific constraints and objectives. Both pathways are based on well-established and referenced chemical transformations, providing a solid foundation for the successful synthesis of this promising compound.

References

-

Fan, R., et al. (2016). Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic Letters, 18(23), 6054–6057. [Link]

-

Fan, R., et al. (2016). Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. PubMed. [Link]

-

Li, W., et al. (2020). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 25(15), 3363. [Link]

-

Fan, R., et al. (2016). Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. ACS Publications. [Link]

-

Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

-

ResearchGate. (n.d.). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. ResearchGate. [Link]

-

Caron, L., Campeau, L.-C., & Fagnou, K. (2008). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters, 10(20), 4533–4536. [Link]

-

Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett, 1997(4), 329–340. [Link]

-

Royal Society of Chemistry. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(25), 6054–6058. [Link]

-

Organic & Biomolecular Chemistry. (2018). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Royal Society of Chemistry. [Link]

-

National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Al-Hadedi, A. A. M., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 51(S1), E237-E244. [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. [Link]

-

University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

ResearchGate. (n.d.). 8‐aminoquinoline. ResearchGate. [Link]

-

Kang, J., & Kim, K. S. (1987). N-cyclopropylation of aromatic amines. Journal of the Chemical Society, Chemical Communications, (12), 897-898. [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-cyclopropylation of aromatic amines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. research.rug.nl [research.rug.nl]

- 12. escholarship.org [escholarship.org]

physicochemical properties of N-Cyclopropyl-5-nitroquinolin-8-amine

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclopropyl-5-nitroquinolin-8-amine

Abstract: this compound is a heterocyclic amine containing a quinoline scaffold, a functionality prevalent in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is a critical prerequisite for its effective application in drug discovery, process chemistry, and materials development. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, blending predictive data with detailed, field-proven experimental protocols for their validation. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers can not only replicate the procedures but also adapt them to analogous compounds.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to establish its structure and fundamental molecular properties. The molecule consists of a quinoline ring system substituted with a nitro group at the 5-position and a cyclopropylamine group at the 8-position.

-

IUPAC Name: this compound

-

CAS Number: 1000343-43-9

-

Molecular Formula: C₁₂H₁₁N₃O₂

-

Canonical SMILES: C1CC1NC2=C(C=CC3=C2N=CC=C3)N(=O)=O

The presence of both a basic amine (the cyclopropylamine nitrogen) and a weakly basic quinoline ring nitrogen, along with the electron-withdrawing nitro group, dictates the compound's electronic and, consequently, its physicochemical behavior.

Predicted Physicochemical Properties

In the absence of extensive published experimental data, computational predictions serve as a valuable starting point for experimental design. The following table summarizes key properties predicted by established algorithms. These values should be considered estimates to be confirmed via empirical testing.

| Property | Predicted Value | Method/Source | Significance in Drug Development |

| Molecular Weight | 229.24 g/mol | Calculation | Influences diffusion, bioavailability, and formulation. |

| cLogP (Octanol-Water Partition Coefficient) | 2.90 - 3.25 | XLogP3, ALOGP | Measures lipophilicity; critical for membrane permeability and ADME properties. |

| Aqueous Solubility (logS) | -3.5 to -4.0 | ALOGPS, ESOL | Impacts dissolution rate, bioavailability, and formulation options. |

| pKa (Most Basic) | 4.5 - 5.5 | ChemAxon, ACD/Labs | Governs ionization state at physiological pH, affecting solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | 77.9 Ų | Calculation | Correlates with hydrogen bonding potential and membrane permeability. |

| Melting Point | 150-180 °C | Estimation based on similar structures | Defines the solid-state properties, impacting stability and manufacturing. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the empirical determination of the most critical physicochemical properties. The rationale behind methodological choices is explained to provide a deeper understanding of the process.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a cornerstone of the Lipinski's Rule of Five and is indispensable for predicting a compound's behavior in biological systems. The Shake-Flask method, while laborious, remains the gold standard for its accuracy.

Protocol: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Phases: Prepare n-octanol and water (or a suitable buffer like PBS, pH 7.4) and mutually saturate them by stirring together for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a concentration of approximately 10 mg/mL.

-

Partitioning: In a glass vial, add a precise volume of the saturated aqueous phase and a precise volume of the saturated octanol phase (e.g., 5 mL of each). Add a small aliquot of the stock solution (e.g., 10 µL) to the vial, ensuring the final concentration is well within the solubility limit of both phases.

-

Equilibration: Cap the vial securely and shake it at a constant temperature (typically 25 °C) for 24 hours to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 30 minutes to achieve a clean separation of the two phases.

-

Quantification: Carefully sample a known volume from both the aqueous and octanol phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method. The choice of HPLC is critical to separate the analyte from any potential impurities or degradation products.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ)

Workflow for LogP Determination

Caption: Shake-Flask method workflow for LogP determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of oral bioavailability. The thermodynamic solubility, determined by the Shake-Flask or a similar equilibrium method, provides the most accurate and relevant value.

Protocol: Equilibrium Shake-Flask Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the aqueous medium of interest (e.g., deionized water, pH 7.4 PBS). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours. This duration is necessary to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For fine suspensions, centrifugation (e.g., 14,000 x g for 15 min) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required to obtain a clear supernatant.

-

Quantification: Carefully take a sample of the clear supernatant. Dilute it with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration using a pre-validated analytical method like HPLC-UV or LC-MS/MS.

-

Result Expression: The solubility is reported in units of µg/mL or µM.

Workflow for Aqueous Solubility Determination

Caption: Equilibrium solubility determination workflow.

Determination of Ionization Constant (pKa)

The pKa value dictates the charge state of a molecule at a given pH. For this compound, which has basic nitrogen atoms, understanding the pKa is vital for predicting its behavior in different physiological compartments. Potentiometric titration is a highly accurate method for this purpose.

Protocol: Potentiometric Titration

-

System Setup: The experiment requires an automated titrator equipped with a high-precision pH electrode and a burette. The system should be calibrated with at least three standard pH buffers (e.g., pH 4, 7, 10).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent mixture if its water solubility is low (e.g., 20% Methanol/Water). An ionic strength adjuster (e.g., KCl) is added to maintain a constant ionic background.

-

Titration (Base to Acid): Since the compound is basic, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl). The initial pH of the solution will be basic.

-

Titration (Acid to Base): To determine the pKa of the protonated form, first fully protonate the compound by adding a stoichiometric excess of strong acid. Then, titrate this acidic solution with a standardized strong base (e.g., 0.1 M NaOH).

-

Data Analysis: The titrator records the pH as a function of the volume of titrant added. The pKa is determined from the resulting titration curve. The point of half-equivalence, where half of the compound has been neutralized, corresponds to the pH at which pH = pKa. This is typically found at the midpoint of the steepest part of the curve or by analyzing the first derivative of the curve.

Safety and Handling

While specific toxicology data for this compound is not publicly available, its structure suggests precautions are necessary.

-

Nitroaromatics: Compounds containing nitroaromatic groups can be mutagenic and should be handled with care.

-

Amines: Aromatic amines can be skin and respiratory irritants.

-

General Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a molecule with physicochemical properties that place it at the borderline of typical drug-like space, particularly concerning its predicted lipophilicity and solubility. The predictive data presented here provides a crucial foundation, but it is the rigorous experimental validation through the detailed protocols that will ultimately enable its successful application. The interplay between its basicity (pKa), lipophilicity (LogP), and solubility (logS) will govern its ADME profile and its potential as a lead compound in drug discovery or as a functional building block in materials science.

An In-depth Technical Guide to the Biological Activity of Novel Quinoline Derivatives

Introduction

Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry.[1][2] Its bicyclic structure, composed of a benzene ring fused to a pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents.[3] Quinoline and its derivatives are not only prevalent in numerous natural products, such as alkaloids from various plant species, but have also been the subject of extensive synthetic efforts to explore their vast pharmacological potential.[1][3] This has led to the discovery of a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[1][3][4][5]

The remarkable therapeutic range of quinoline derivatives stems from their ability to be extensively modified with various functional groups at different positions on the quinoline ring.[3] These modifications significantly influence the compound's physicochemical properties and biological activity, allowing for the fine-tuning of their therapeutic effects and the exploration of diverse mechanisms of action.[3][6] This guide provides a comprehensive technical overview of the multifaceted biological activities of novel quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering insights into the underlying mechanisms, experimental evaluation, and future perspectives in this dynamic field of research.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, with several derivatives currently used in clinical practice and many more under investigation.[7][8] Their therapeutic efficacy is attributed to a variety of mechanisms that target key processes in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.[1][9]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are mediated through multiple pathways, often involving direct interaction with cellular macromolecules or interference with critical signaling cascades.

-

DNA Intercalation and Topoisomerase Inhibition: A primary mechanism for many quinoline-based anticancer agents is their ability to intercalate into the DNA double helix, thereby disrupting DNA replication and transcription.[1][10] Furthermore, many of these compounds act as topoisomerase inhibitors, particularly targeting topoisomerase II.[1][7] By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis. Marketed drugs like doxorubicin are examples of quinoline analogues that function through this mechanism.[7]

-

Inhibition of Kinases: Many quinoline derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[7] These include:

-

Tyrosine Kinases: Targeting receptor tyrosine kinases like VEGFR and EGFR is a key strategy in cancer therapy. Quinoline derivatives have been shown to inhibit these kinases, thereby blocking downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[7][9]

-

Pim-1 Kinase: This serine/threonine kinase is overexpressed in several cancers and plays a role in cell survival and apoptosis resistance.[10] Certain quinoline derivatives have been identified as effective Pim-1 kinase inhibitors, inducing apoptosis in cancer cells.[10]

-

Src Kinase: As a non-receptor tyrosine kinase, Src is involved in cell migration and proliferation. Novel quinoline derivatives have been developed as non-ATP competitive Src kinase inhibitors, effectively suppressing breast cancer cell migration and growth.[10]

-

-

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some novel quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]

-

Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, a common outcome of treatment with anticancer quinoline derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[1][9][13] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and modulation of key cell cycle regulators.[1][11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[3]

-

Position 4: Substitution at the 4th position of the quinoline ring can significantly enhance anticancer activity.[3] For instance, the presence of a dialkylaminoalkyl side chain at C-4 is crucial for the antimalarial (and often anticancer) activity of compounds like chloroquine.[14]

-

Position 7: The introduction of an electron-withdrawing group, such as a chloro group, at the 7th position is often associated with increased potency.[14][15] Conversely, replacing it with an electron-donating group can lead to a loss of activity.[15] The presence of a hydroxyl or methoxy group at this position has also been shown to improve antitumor activity.[3]

-

Hybrid Molecules: The hybridization of the quinoline scaffold with other pharmacologically active moieties, such as chalcones or other heterocycles, has proven to be a successful strategy for developing novel anticancer agents with enhanced potency and potentially dual mechanisms of action.[12][16]

Quantitative Data on Cytotoxicity

The cytotoxic potential of novel quinoline derivatives is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [17] |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [17] |

| Quinoline-chalcone derivative (24d) | Various cancer cell lines | 0.009 - 0.016 | [11][12] |

| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | HT-29 (Colon) | 8.12, 9.19, 11.34 | [17] |

| Pim-1 Kinase Inhibitors (3-5) | PC-3 (Prostate) | GI50: 2.60, 2.81, 1.29 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[17][18]

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[17][18] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions.[19] Include a vehicle control (e.g., DMSO) and a no-treatment control.[19]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[18]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[20] Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C in the dark.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[20] Measure the absorbance at a wavelength of 590 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[19]

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Quinoline Derivatives

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents.[4] Quinoline derivatives have a long history in combating infectious diseases, with many exhibiting potent activity against a broad spectrum of bacteria, fungi, and parasites.[6][4]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are diverse and often depend on the specific structural features of the compound.

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for the well-known fluoroquinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Disruption of Cell Wall Synthesis: Some novel quinoline derivatives have been designed to target enzymes involved in the synthesis of the bacterial cell wall, a structure that is absent in human cells, making it an attractive target.[21]

-

Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme involved in protein synthesis. Novel quinoline derivatives have been designed as PDF inhibitors, demonstrating broad-spectrum antibacterial activity.[21]

-

Dual-Targeting Approaches: To combat resistance, researchers are developing quinoline hybrids that can target multiple bacterial proteins simultaneously. For example, some derivatives have been shown to target both LptA (involved in lipopolysaccharide transport in Gram-negative bacteria) and topoisomerase IV.[16][22]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinolines is profoundly influenced by their substitution patterns.[6]

-

Position 6: The introduction of a fluorine atom at the 6th position is a key feature of fluoroquinolone antibiotics and significantly enhances their antibacterial activity.[3]

-

Position 7: Substitutions at the 7th position, often with a piperazine or pyrrolidine ring, are crucial for the broad-spectrum activity of many quinolone-based antibiotics.[23]

-

Hybridization: Combining the quinoline core with other antimicrobial pharmacophores, such as 1,2,3-triazoles, has led to the development of potent antibacterial agents against both Gram-positive and Gram-negative bacteria.[4]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard measure of the in vitro potency of an antimicrobial agent.[24]

| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |

| Quinolone coupled hybrid (5d) | Gram-positive and Gram-negative bacteria | 0.125 - 8 | [16][22] |

| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids (16, 17, 18) | S. pneumoniae ATCC 49619 | ≤ 0.008 | [4] |

| Quinoline-3-carbohydrazide derivatives | E. coli, S. aureus | Moderate to high activity | [25] |

| Quinoline-2-one derivative (6c) | MRSA, VRE | 0.75 | [26] |

| Quinoline-based amino acid derivatives (43a) | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 | [25] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of a novel antimicrobial compound.[24][27][28]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.[24][27]

Step-by-Step Methodology:

-

Preparation of Inoculum: From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[27] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[27]

-

Serial Dilution of Compound: In a 96-well plate, prepare two-fold serial dilutions of the quinoline derivative in the appropriate broth. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions and the positive control well.

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[27]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[27] This can be assessed visually or by measuring the optical density with a plate reader.[24]

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity of Quinoline Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer.[29] Quinoline derivatives have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for the treatment of inflammatory disorders.[5][30]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are primarily mediated by their ability to modulate key inflammatory signaling pathways and the production of inflammatory mediators.

-

Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes.[29] Several quinoline derivatives have been shown to inhibit the NF-κB pathway.[31] Some compounds may interfere with the DNA-binding activity of NF-κB, thereby preventing the transcription of its target genes.[31][32]

-

Inhibition of Pro-inflammatory Enzymes: Quinoline-based compounds can target enzymes that are crucial for the production of inflammatory mediators. This includes enzymes like cyclooxygenase (COX) and TNF-α converting enzyme (TACE).[30]

-

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory response. Novel quinoline analogues have been discovered that directly target and inhibit the NLRP3 inflammasome, blocking its assembly and activation.[33]

Signaling Pathway: NF-κB Inhibition by Quinoline Derivatives

Caption: Inhibition of the canonical NF-κB pathway by a novel quinoline derivative.

Conclusion and Future Perspectives

The quinoline scaffold remains a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents.[3] The diverse biological activities of quinoline derivatives, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research, underscore their immense therapeutic potential.[1][4][30] The ability to fine-tune their pharmacological properties through chemical modification allows for the creation of compounds with enhanced potency, selectivity, and improved safety profiles.[3][13]

Future research in this field will likely focus on several key areas:

-

Development of Multi-Targeted Agents: The design of hybrid molecules that can simultaneously modulate multiple targets is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

-

Elucidation of Novel Mechanisms of Action: Continued investigation into the molecular targets and signaling pathways affected by quinoline derivatives will uncover new therapeutic opportunities.

-

Advancements in Synthesis: The development of more efficient and environmentally friendly synthetic methods will accelerate the discovery and optimization of novel quinoline-based drug candidates.[34]

-

Personalized Medicine Approaches: A deeper understanding of the structure-activity relationships of quinoline derivatives will facilitate the design of compounds tailored to specific disease subtypes and patient populations.

The ongoing exploration of the vast chemical space of quinoline derivatives holds great promise for addressing some of the most pressing challenges in human health.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijmphs.com [ijmphs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pharmacy180.com [pharmacy180.com]

- 15. youtube.com [youtube.com]

- 16. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents | MDPI [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. SAR of Quinolines.pptx [slideshare.net]

- 24. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. integra-biosciences.com [integra-biosciences.com]

- 29. biosynce.com [biosynce.com]

- 30. researchgate.net [researchgate.net]

- 31. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

An In-depth Technical Guide to N-Cyclopropyl-5-nitroquinolin-8-amine and its Chemical Class

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl-5-nitroquinolin-8-amine, identified by CAS number 1099929-70-0, is a member of the 5-nitroquinoline class of compounds. While specific research on this particular molecule is not extensively available in publicly accessible literature, this guide will provide a comprehensive overview of the chemical family to which it belongs. By examining the synthesis, biological activities, and mechanisms of action of closely related 5-nitroquinoline and 8-hydroxyquinoline derivatives, we can infer the probable characteristics and potential applications of this compound. This paper will synthesize available data on analogous compounds to offer a scientifically grounded projection of its properties and suggest experimental approaches for its investigation.

Introduction to the 5-Nitroquinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a nitro group at the 5-position and an amine or hydroxyl group at the 8-position can significantly modulate the electronic and steric properties of the molecule, often enhancing its therapeutic potential.

A prominent and well-studied member of this class is 8-hydroxy-5-nitroquinoline, also known as Nitroxoline. Nitroxoline is an established antimicrobial agent and has garnered significant interest for its anticancer activities[3][4][5][6]. The N-cyclopropyl substitution at the 8-amino position of 5-nitroquinoline suggests a focus on exploring the structure-activity relationship (SAR) within this chemical space, potentially to enhance potency, selectivity, or pharmacokinetic properties.

Synthesis Strategies for 5-Nitroquinoline Derivatives

A general workflow for the synthesis of such derivatives is outlined below:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A General Approach to N-Arylation

-

Reaction Setup: To a solution of 8-chloro-5-nitroquinoline (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add cyclopropylamine (1.2-1.5 equivalents).

-

Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Anticipated Biological Activity and Mechanism of Action

Based on the activities of related 5-nitroquinoline compounds, this compound is likely to exhibit anticancer and antimicrobial properties.

Anticancer Activity

Studies on 8-hydroxy-5-nitroquinoline (Nitroxoline) have demonstrated significant cytotoxicity against various cancer cell lines[3][4][5]. The proposed mechanisms of action for this class of compounds often revolve around two key cellular processes:

-

Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a known metal chelator. Chelation of essential metal ions like zinc and copper can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation and survival[6].

-

Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives have been shown to induce oxidative stress in cancer cells by generating ROS. This leads to cellular damage and apoptosis[3][5].

The presence of the N-cyclopropyl group may influence the compound's lipophilicity and cell permeability, potentially enhancing its uptake and intracellular concentration, which could lead to increased anticancer potency.

Caption: Postulated mechanisms of anticancer activity for this compound.

Antimicrobial Activity

The 5-nitroquinoline core is also associated with broad-spectrum antimicrobial activity. Nitroxoline, for instance, is used in the treatment of urinary tract infections[7]. The mechanism of antimicrobial action is also thought to involve metal chelation, depriving bacteria of essential metal cofactors for enzymatic reactions.

Experimental Evaluation of Biological Activity

To validate the presumed biological activities of this compound, a series of in vitro assays would be necessary.

In Vitro Anticancer Activity Assays

A standard approach to assess the anticancer potential of a novel compound involves cytotoxicity screening against a panel of human cancer cell lines.

Table 1: Representative Cancer Cell Lines for Cytotoxicity Screening

| Cell Line | Cancer Type |

| A549 | Lung Carcinoma |

| MCF-7 | Breast Adenocarcinoma |

| HCT116 | Colon Carcinoma |

| U87 | Glioblastoma |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Mechanistic Assays

To elucidate the mechanism of action, further assays can be performed:

-

ROS Detection Assay: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels in treated cells.

-

Apoptosis Assay: Employ techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.

Conclusion and Future Directions

While direct experimental data on this compound is currently limited in the public domain, the extensive research on its parent scaffold, 5-nitroquinoline, provides a strong foundation for predicting its biological activities. It is hypothesized that this compound will exhibit both anticancer and antimicrobial properties, likely mediated through metal ion chelation and induction of oxidative stress. The N-cyclopropyl moiety is an interesting modification that warrants further investigation to understand its impact on the compound's overall profile.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro evaluation of its biological activities. Mechanistic studies will be crucial to unravel its mode of action and to identify potential therapeutic targets. The insights gained from such studies will be invaluable for the drug development community and could pave the way for a new generation of quinoline-based therapeutic agents.

References

-

Chan-on, W., Huyen, N. T. B., Songtawee, N., Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033–2047. Available from: [Link]

-

Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. Available from: [Link]

- Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of carbonyl pyridoquinolones containing urea and piperazine residue. Journal of Saudi Chemical Society, 15(2), 167-176.

- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological activities. Drug design, development and therapy, 7, 1191–1203.

-

Ribeiro, C. I., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1133989. Available from: [Link]

- Soliman, F. E. O., Al-Busafi, S. N., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).

- Wei, C., et al. (2004).

-

Azev, Y. A., Koptyaeva, O. S., Eltsov, O. S., Tsmokalyuk, A. N., & Pospelova, T. A. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Chemistry of Heterocyclic Compounds, 56(12), 1556-1559. Available from: [Link]

-

Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. Available from: [Link]

-

Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799-806. Available from: [Link]

-

Gavrilova, N. A. (2016). Synthesis and reduction of N-substituted 5-nitrosoquinolin-8-amines. Russian Journal of Organic Chemistry, 52(3), 368-372. Available from: [Link]

- Google Patents. (n.d.). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

- Google Patents. (n.d.). US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives.

- Google Patents. (n.d.). WO2022115377A1 - Compounds useful as inhibitors of prmt5.

-

Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. Available from: [Link]

-

Kwiecień, H., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(23), 7129. Available from: [Link]

-

MDPI. (2021). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Patel, K. M., et al. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1969-1975. Available from: [Link]

-

Tadmoury, M. B., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]

-

Tadmoury, M. B., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

-

Tadmoury, M. B., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. Available from: [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]

- 7. 8-羟基-5-硝基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]

structural elucidation of N-Cyclopropyl-5-nitroquinolin-8-amine

An In-Depth Technical Guide to the Structural Elucidation of N-Cyclopropyl-5-nitroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous, unambiguous determination of a novel chemical entity's structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, multi-technique approach to the , a molecule of interest within the versatile quinoline class of compounds. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical, field-proven workflow that integrates mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. The causality behind experimental choices is emphasized, ensuring each analytical step contributes to a self-validating system of structural confirmation.

Introduction: The Imperative of Structural Integrity

Quinoline derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules. The introduction of a cyclopropylamine at the 8-position and a nitro group at the 5-position of the quinoline scaffold creates this compound, a molecule with potential pharmacological relevance. The precise arrangement of these substituents is critical, as even minor structural variations can profoundly alter a compound's efficacy, toxicity, and metabolic profile.

Therefore, before proceeding with any biological evaluation or further development, it is paramount to confirm the molecular structure with absolute certainty. This guide outlines a synergistic analytical workflow designed to provide orthogonal data points, leading to an unassailable structural assignment.

The Elucidation Workflow: A Symphony of Techniques

No single analytical technique can provide the complete structural picture. True confidence is achieved by integrating data from multiple, orthogonal methods. Our workflow is designed to move from broad characterization to fine-detail confirmation.

Caption: The integrated workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Causality: The first step is to confirm the elemental composition. HRMS provides an extremely accurate mass measurement of the parent ion, allowing us to determine the molecular formula with high confidence, which is a fundamental prerequisite for any further structural analysis.[1][2]

Experimental Protocol: LC-HRMS (Time-of-Flight)

-

Sample Preparation: A 1 mg/mL stock solution of the synthesized compound is prepared in HPLC-grade methanol. This is further diluted to 10 µg/mL with the mobile phase.

-

Chromatography: A 5 µL aliquot is injected onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: The analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500. A lock mass standard is used for continuous calibration to ensure high mass accuracy.

-

Analysis: The exact mass of the protonated molecular ion [M+H]⁺ is determined. This value is then submitted to a formula calculator, constraining the elements to C, H, N, and O.

Predicted Data & Interpretation

For this compound (C₁₂H₁₁N₃O₂), the theoretical monoisotopic mass is 229.0851 Da.

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₁N₃O₂ |

| Theoretical [M+H]⁺ | 230.0924 m/z |

| Expected HRMS [M+H]⁺ | 230.0924 ± 0.0005 m/z |

A measured mass within 5 ppm of the theoretical value provides strong evidence for the proposed molecular formula.[3] Tandem MS (MS/MS) would then be performed on the precursor ion at m/z 230.1 to elicit fragmentation, providing initial structural clues.

Caption: Predicted MS/MS fragmentation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.[4] The presence of characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=N, and N-O bonds provides orthogonal confirmation of the structural components suggested by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount (1-2 mg) of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption frequencies.

Predicted Data & Interpretation

The spectrum should confirm the presence of the amine, the nitro group, the aromatic quinoline system, and the aliphatic cyclopropyl group.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3350 - 3310 (weak-medium) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 (medium) |

| Aliphatic C-H | C-H Stretch | 2990 - 2850 (medium) |

| Aromatic C=C/C=N | Ring Stretches | 1620 - 1450 (multiple bands) |

| Nitro Group (Ar-NO₂) ** | Asymmetric N-O Stretch | 1550 - 1475 (strong)[5] |

| Nitro Group (Ar-NO₂) ** | Symmetric N-O Stretch | 1360 - 1290 (strong)[5] |

| Aromatic C-N | C-N Stretch | 1335 - 1250 (strong)[6] |

The two strong, characteristic bands for the nitro group are particularly diagnostic.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

Causality: NMR is the most powerful technique for elucidating the detailed structure of a molecule in solution.[8] One-dimensional (¹H, ¹³C) experiments identify the different chemical environments of the hydrogen and carbon atoms, while two-dimensional experiments (COSY, HSQC, HMBC) establish the connectivity between these atoms, allowing for the complete assembly of the molecular skeleton.[9][10]

Experimental Protocol: High-Field NMR

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Spectra are acquired on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Standard proton spectrum.

-

¹³C{¹H} NMR: Proton-decoupled carbon spectrum.

-

COSY: ¹H-¹H Correlation Spectroscopy to identify adjacent protons.

-

HSQC: Heteronuclear Single Quantum Coherence to identify direct ¹H-¹³C correlations.

-

HMBC: Heteronuclear Multiple Bond Correlation to identify long-range (2-3 bond) ¹H-¹³C correlations.

-

Predicted Data & Interpretation

The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino group.[11]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 8.8 - 8.6 | dd | J = 4.2, 1.7 | 1H |

| H-3 | 7.5 - 7.3 | dd | J = 8.4, 4.2 | 1H |

| H-4 | 8.7 - 8.5 | dd | J = 8.4, 1.7 | 1H |

| H-6 | 8.2 - 8.0 | d | J = 9.0 | 1H |

| H-7 | 7.0 - 6.8 | d | J = 9.0 | 1H |

| NH | 6.5 - 6.0 | br s | - | 1H |

| H-cyclopropyl (CH) | 2.6 - 2.4 | m | - | 1H |

| H-cyclopropyl (CH₂) | 1.0 - 0.8 | m | - | 2H |

| H-cyclopropyl (CH₂) | 0.7 - 0.5 | m | - | 2H |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) |

|---|---|

| C-2 | 148 - 152 |

| C-3 | 121 - 124 |

| C-4 | 135 - 138 |

| C-4a | 125 - 128 |

| C-5 | 140 - 143 |

| C-6 | 128 - 131 |

| C-7 | 110 - 113 |

| C-8 | 145 - 148 |

| C-8a | 138 - 141 |

| C-cyclopropyl (CH) | 30 - 33 |

| C-cyclopropyl (CH₂) | 6 - 9 |

Key HMBC Correlations: The HMBC spectrum is crucial for confirming the substitution pattern. Key expected correlations include:

-

The NH proton to C-8 .

-

The cyclopropyl CH proton to C-8 .

-

H-7 to C-5 , C-8a , and C-8 .

-

H-6 to C-4a , C-5 , and C-8 .

Caption: Predicted key HMBC correlations for structural confirmation. (Note: Image placeholder would be replaced with the actual chemical structure in a real report).

Single-Crystal X-ray Crystallography: The Gold Standard

Causality: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12][13] It determines the precise three-dimensional arrangement of every atom in the solid state, confirming not only the connectivity but also the molecular geometry.[14]

Experimental Protocol: Structure Determination

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (e.g., to 100 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, yielding an electron density map. An atomic model is built into this map and refined to give the final structure with precise bond lengths, bond angles, and atomic coordinates.

Expected Outcome

A successful X-ray crystallographic analysis will produce a detailed 3D model of the molecule. This will definitively confirm:

-

The quinoline ring system.

-

The position of the nitro group at C-5.

-

The position of the N-cyclopropylamino group at C-8.

-

The exact bond lengths and angles of the entire molecule.

This technique leaves no room for ambiguity and is the final, authoritative piece of evidence in the structural elucidation process.[13]

Conclusion: Integrated Structural Confirmation

The structural elucidation of a novel compound like this compound requires a rigorous and multi-faceted analytical approach. By following the workflow outlined in this guide, a scientist can systematically build a case for the molecule's structure.

-

HRMS establishes the correct elemental formula.

-

FT-IR confirms the presence of the required functional groups.

-

1D and 2D NMR piece together the molecular skeleton and define the precise connectivity.

-

X-ray Crystallography provides the final, unambiguous 3D structure.

Each technique provides a layer of evidence that validates the others, creating a self-consistent and unassailable dataset. This level of analytical rigor is essential for ensuring the scientific integrity of subsequent research and is a non-negotiable standard in the field of drug development.

References

-

Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

-

Structure elucidation workflow of small molecules. ResearchGate. [Link]

-

High-resolution mass spectrometers. PubMed. [Link]

-

Single Crystal X-Ray Structure Determination. Improved Pharma. [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. University of Aveiro. [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

-

Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]

-

Absolute structure and absolute configuration. IUCr Journals. [Link]

-

Element 2 | High Resolution ICP-MS. GFZ. [Link]

-

Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

-

Impurity Profiling and Structure Elucidation via ACD/Labs. YouTube. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

-

The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Dialnet. [Link]

-

IR: amines. University of Calgary. [Link]

-

How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? Quora. [Link]

-

An infrared study of the nitro—nitrito linkage isomerization in solid nitro- and nitritopentamminecobalt(III) chloride. ResearchGate. [Link]

Sources

- 1. as.uky.edu [as.uky.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. quora.com [quora.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - Dialnet [dialnet.unirioja.es]

- 9. benchchem.com [benchchem.com]

- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. improvedpharma.com [improvedpharma.com]

- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 14. journals.iucr.org [journals.iucr.org]

N-Cyclopropyl-5-nitroquinolin-8-amine: A Technical Guide for Advanced Drug Discovery

Foreword: Unlocking the Potential of a Novel Quinoline Scaffold

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide delves into the synthesis, characterization, and prospective biological evaluation of a novel derivative, N-Cyclopropyl-5-nitroquinolin-8-amine. While direct literature on this specific molecule is nascent, this document synthesizes established knowledge on quinoline chemistry, structure-activity relationships (SAR), and the unique contributions of the cyclopropyl moiety to drug design. By providing a comprehensive theoretical framework and actionable experimental protocols, this guide aims to empower researchers to explore the therapeutic potential of this promising compound.

The Rationale: Why this compound?

The 8-aminoquinoline core, particularly with a nitro group at the 5-position, is known for a range of biological activities, including antimicrobial and anticancer properties. The parent compound, 5-nitroquinolin-8-amine, and its hydroxylated analog, Nitroxoline (8-hydroxy-5-nitroquinoline), have demonstrated activities often attributed to their ability to chelate metal ions and induce oxidative stress within target cells.